molecular formula C13H19FO3 B1375161 1-(3,3-Diethoxypropoxy)-3-fluorobenzene CAS No. 1394042-48-8

1-(3,3-Diethoxypropoxy)-3-fluorobenzene

Cat. No. B1375161
CAS RN: 1394042-48-8
M. Wt: 242.29 g/mol
InChI Key: LHBHAEKTUKQRIQ-UHFFFAOYSA-N
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Description

“1-(3,3-Diethoxypropoxy)-3-fluorobenzene” is a chemical compound that likely belongs to the class of organic compounds known as ether - phenols. These are aromatic compounds containing an ether group substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of “1-(3,3-Diethoxypropoxy)-3-fluorobenzene” would consist of a benzene ring (a six-membered aromatic ring) with a fluorine atom and a 3,3-diethoxypropoxy group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,3-Diethoxypropoxy)-3-fluorobenzene” would depend on its molecular structure. For instance, the presence of the ether and fluorobenzene groups could influence properties like polarity, boiling point, and stability .

Scientific Research Applications

Molecular Structure and Interactions

1-(3,3-Diethoxypropoxy)-3-fluorobenzene, due to its structural components, may have similarities in properties and applications with other fluoro- and ethoxy-containing compounds. Studies have highlighted the molecular structure and interactions of similar compounds, emphasizing their potential in forming hydrogen bonds and π–π interactions in crystal structures, which can be crucial in designing materials with specific properties. For instance, molecules with diethoxy and fluorobenzene components form layers connected by hydrogen bonds and π–π interactions, creating a three-dimensional structure in crystals (Mouri et al., 2013).

Photophysics and Aggregation Effects

Compounds with structural resemblance to 1-(3,3-Diethoxypropoxy)-3-fluorobenzene have been used to study the effects of chromophore aggregation and planarization on photophysics. For example, 1,4-diethynyl-2-fluorobenzene in solutions and crystals revealed insights into how aggregation affects absorption and emission spectra, offering valuable data for designing materials for optical applications (Levitus et al., 2001).

Organometallic Chemistry and Catalysis

The presence of fluorobenzene units in molecules opens up avenues in organometallic chemistry and catalysis. Fluorobenzenes, due to their weak interaction with metal centers, are used as solvents or ligands in transition-metal-based catalysis. This property makes them essential in reactions involving C-H and C-F bond activation, presenting opportunities for organic synthesis and potentially relevant for compounds like 1-(3,3-Diethoxypropoxy)-3-fluorobenzene (Pike et al., 2017).

Environmental Relevance and Degradation

The environmental impact and degradation mechanisms of fluorobenzenes are also areas of research relevant to similar compounds. Studies focusing on the hydrodefluorination and hydrogenation of fluorobenzene under mild conditions provide insights into degradation pathways, potentially relevant for understanding the environmental fate of related compounds (Baumgartner & McNeill, 2012).

properties

IUPAC Name

1-(3,3-diethoxypropoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)8-9-17-12-7-5-6-11(14)10-12/h5-7,10,13H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBHAEKTUKQRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC(=CC=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Diethoxypropoxy)-3-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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